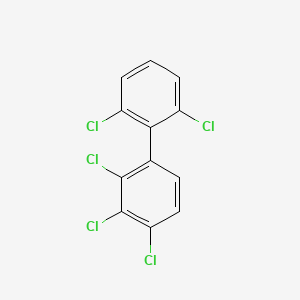

2,2',3,4,6'-Pentachlorobiphenyl

Descripción general

Descripción

2,2’,3,4,6’-Pentachlorobiphenyl is a polychlorinated biphenyl (PCB) compound, which consists of a biphenyl molecule with five chlorine atoms attached. These compounds were widely used in industrial applications due to their chemical stability and insulating properties. they have been banned in many countries due to their environmental persistence and potential health hazards .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,4,6’-Pentachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is usually conducted at elevated temperatures to ensure the substitution of hydrogen atoms with chlorine atoms at the desired positions .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,3,4,6’-Pentachlorobiphenyl, was historically carried out by direct chlorination of biphenyl in a batch or continuous process. The degree of chlorination was controlled by adjusting the reaction time and the amount of chlorine gas introduced .

Análisis De Reacciones Químicas

Oxidation Reactions

PCB 88 undergoes enzymatic oxidation, primarily mediated by cytochrome P450 (CYP) enzymes in biological systems. Key findings include:

Hydroxylation Pathways

-

Para-hydroxylation : Human liver microsomes catalyze oxidation at the unsubstituted para position (5') on the less chlorinated phenyl ring, forming 5'-OH-PCB 88 as a major metabolite .

-

Meta-hydroxylation : Secondary pathways involve hydroxylation at meta positions (e.g., 4-OH-PCB 88), though these are less prevalent .

Enzymatic Specificity

-

CYP2A6 : Plays a dominant role in para-hydroxylation, similar to structurally related congeners like PCB 95 .

-

CYP2B6 : Contributes to meta-hydroxylation in rodent models, but human relevance remains under investigation .

Metabolite Toxicity

Hydroxylated metabolites exhibit increased neurotoxicity and endocrine disruption potential compared to the parent compound due to enhanced binding to cellular receptors like the aryl hydrocarbon receptor (AhR) .

1,2-Shift Reactions

During metabolism, PCB 88 undergoes unexpected 1,2-shifts , where hydroxyl groups form adjacent to chlorine substituents. For example:

-

A hydroxyl group may migrate from the 4' to the 3' position, forming 3'-OH-PCB 88 .

-

These shifts are attributed to steric hindrance and electronic effects from adjacent chlorines, altering metabolite profiles .

Reduction and Dechlorination

Under anaerobic conditions, microbial reductive dechlorination selectively removes chlorine atoms:

| Position | Reactivity | Products |

|---|---|---|

| 6' | High susceptibility | 2,2',3,4-Tetrachlorobiphenyl |

| 3 | Moderate reactivity | 2,2',4,6'-Tetrachlorobiphenyl |

These reactions are critical for environmental degradation but proceed slowly due to PCB 88’s high chlorine content .

Substitution Reactions

Nucleophilic substitution occurs under alkaline conditions:

-

Chlorine replacement : Hydroxide ions displace chlorine at the 4 position, forming 2,2',3,6'-tetrachloro-4-hydroxybiphenyl .

-

Reagents : Sodium hydroxide (NaOH) in ethanol/water mixtures facilitates these reactions at elevated temperatures (80–100°C) .

Environmental Stability

PCB 88’s stability in aerobic environments is attributed to:

-

Resistance to photolysis : Chlorine substitution shields the biphenyl backbone from UV light .

-

Lipophilicity : Log Kow ≈ 6.2 promotes bioaccumulation in adipose tissue, limiting aqueous reactivity .

Comparative Reactivity Table

| Reaction Type | Conditions | Major Products | Key Enzymes/Reagents |

|---|---|---|---|

| Oxidation | CYP enzymes, NADPH | 5'-OH-PCB 88, 4-OH-PCB 88 | CYP2A6, CYP2B6 |

| 1,2-Shift | Metabolic processes | 3'-OH-PCB 88 | Human liver microsomes |

| Reduction | Anaerobic microbes | Tetrachlorobiphenyls | Dehalococcoides spp. |

| Substitution | NaOH, ethanol/water, 80°C | 4-Hydroxy-PCB 88 | Hydroxide ions |

Research Gaps

Aplicaciones Científicas De Investigación

Health Effects and Mechanisms

Research indicates that PCB 91 can induce various toxicological effects. Studies have shown that exposure to PCBs is associated with increased cancer risks, particularly liver and lung cancers. In animal models, PCB exposure has been linked to hepatocellular adenomas and carcinomas .

Case Study: Yusho Disease

A notable case study involves the "Yusho" incident in Japan, where individuals exposed to contaminated rice oil developed symptoms associated with PCB toxicity. Epidemiological studies revealed increased mortality rates from liver cancer among those affected . This incident underscores the importance of monitoring PCB levels in food products.

Biodegradation Research

Microbial Degradation of PCB 91

Recent studies have focused on the biodegradation of PCB 91 by specific microbial strains. Research indicates that certain bacteria can effectively degrade PCB 91 under controlled conditions. For instance, one study reported a degradation rate of approximately 23.9% within four hours and complete degradation within twelve hours using specific microbial enzymes .

Table: Microbial Strains for PCB Degradation

| Microbial Strain | Degradation Rate (%) | Time (hours) |

|---|---|---|

| Strain A | 23.9 | 4 |

| Strain B | 100 | 12 |

This research is critical for developing bioremediation strategies aimed at cleaning up PCB-contaminated environments.

Metabolic Studies

Atropselective Disposition

Investigations into the metabolism of PCB 91 have revealed that it undergoes atropselective disposition in biological systems. A study identified distinct metabolite profiles resulting from the action of liver enzymes on PCB 91, highlighting its complex metabolic pathways . Understanding these pathways is essential for assessing the risks associated with PCB exposure.

Table: Metabolites of PCB 91

| Metabolite | Concentration (%) | Excretion Route |

|---|---|---|

| Hydroxy-PCB-91 | Major: ~23% | Feces |

| Other Metabolites | Minor: ~1% | Urine |

Mecanismo De Acción

The toxic effects of 2,2’,3,4,6’-Pentachlorobiphenyl are primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the transcription of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes. This leads to the formation of reactive metabolites that can cause oxidative stress, DNA damage, and disruption of cellular signaling pathways .

Comparación Con Compuestos Similares

2,2’,4,4’,6-Pentachlorobiphenyl: Another PCB congener with similar chemical properties but different chlorine substitution pattern.

2,2’,3,5’,6-Pentachlorobiphenyl: Known for its developmental neurotoxicity and enantioselective effects.

2,3,3’,4’,6-Pentachlorobiphenyl: Exhibits similar environmental persistence and toxicological profiles.

Uniqueness: 2,2’,3,4,6’-Pentachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity, environmental behavior, and biological effects. Its ability to undergo both reductive dechlorination and oxidative metabolism makes it a compound of significant interest in environmental and toxicological research .

Actividad Biológica

2,2',3,4,6'-Pentachlorobiphenyl (PCB 126) is a member of the polychlorinated biphenyls (PCBs), a group of synthetic organic chemicals that have raised significant environmental and health concerns due to their persistence in the environment and potential toxicity. This article explores the biological activity of PCB 126, focusing on its mechanisms of action, biochemical pathways, effects on cellular processes, and implications for health.

Target Receptor

PCB 126 primarily interacts with the aryl hydrocarbon receptor (AhR) . Upon binding to AhR, PCB 126 undergoes a conformational change that facilitates its translocation into the nucleus, where it regulates gene expression related to xenobiotic metabolism and other cellular processes.

Biochemical Pathways

The compound is known to influence several biochemical pathways:

- Circadian Rhythm Regulation : PCB 126 inhibits the expression of core circadian components such as per1 , affecting circadian rhythms.

- Cytochrome P450 Interaction : It interacts with cytochrome P450 enzymes (CYP1A1 and CYP1B1), leading to the formation of hydroxylated metabolites that can disrupt normal cellular functions.

Pharmacokinetics

PCB 126 is highly lipophilic, allowing it to cross the blood-brain barrier and accumulate in lipid-rich tissues such as adipose tissue and the brain. This accumulation can lead to prolonged exposure and potential neurotoxicity .

Cellular Effects

PCB 126 has been shown to exert various effects on different cell types:

- Neurotoxicity : In neuronal cells, PCB 126 disrupts signaling pathways, leading to altered neurotransmitter release and impaired synaptic function.

- Oxidative Stress : At low doses, it may induce mild oxidative stress without causing significant cellular damage; however, higher doses can lead to more severe effects .

Environmental Persistence

PCBs are known for their environmental persistence. PCB 126 can bioaccumulate in aquatic and terrestrial food chains, raising concerns about ecological impacts and human health risks through dietary exposure .

Study on Neurodevelopmental Effects

A study examined the neurodevelopmental impacts of PCB 126 on female rats exposed to varying doses. The results indicated that exposure levels greater than or equal to body weight per day led to significant neurodevelopmental deficits .

Endocrine Disruption

Research involving nested case-control studies has linked exposure to PCBs, including PCB 126, with endocrine disruption in mother-daughter dyads. The findings highlighted associations between PCB exposure and early menarche in daughters, suggesting potential long-term reproductive health implications .

Summary of Findings

| Characteristic | Details |

|---|---|

| Chemical Structure | Polychlorinated biphenyl (PCB) |

| Primary Target | Aryl hydrocarbon receptor (AhR) |

| Biochemical Interactions | Cytochrome P450 enzymes (CYP1A1, CYP1B1) |

| Key Effects | Neurotoxicity, oxidative stress |

| Environmental Impact | Bioaccumulation in food chains |

| Health Implications | Neurodevelopmental deficits; endocrine disruption |

Propiedades

IUPAC Name |

1,2,3-trichloro-4-(2,6-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-7-2-1-3-8(14)10(7)6-4-5-9(15)12(17)11(6)16/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLOOIONSKMZYQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074219 | |

| Record name | 2,2',3,4,6'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73575-57-2 | |

| Record name | 2,2',3,4,6'-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073575572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,6'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,6'-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KV4B24A6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.